molecular formula C15H13FN2O2S B5573997 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea

Cat. No.: B5573997
M. Wt: 304.3 g/mol
InChI Key: LZZGYYCDHZJUJL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea is an organic compound that features a unique combination of a benzodioxole moiety and a fluorophenyl group linked through a thiourea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 3-fluoroaniline in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Formation of Schiff Base:

    • 1,3-Benzodioxole-5-carbaldehyde reacts with 3-fluoroaniline to form an imine intermediate.
    • Reaction conditions: Reflux in ethanol, 2-4 hours.
  • Addition of Thiourea:

    • The imine intermediate is then treated with thiourea to form the final thiourea derivative.
    • Reaction conditions: Reflux in ethanol, 4-6 hours.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole and fluorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: Similar structure but with the fluorine atom in a different position, potentially altering its biological activity.

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-11-2-1-3-12(7-11)18-15(21)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZGYYCDHZJUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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